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Compound of Interest

1-(4-chlorophenyl)-2-
Compound Name:

methylpiperazine
CAS No.: 55117-80-1
Cat. No.: B1616628

Get Quote

A High-Fidelity Guide to Synthesis, Properties, and
Serotonergic Pharmacology[1]

CAS Registry Number: 55117-80-1 Chemical Formula: C11H1sCIN2 Molecular Weight: 210.70
g/mol Synonyms: 1-(p-Chlorophenyl)-2-methylpiperazine; 2-Methyl-1-(4-
chlorophenyl)piperazine.[1]

Part 1: Executive Technical Summary

1-(4-Chlorophenyl)-2-methylpiperazine represents a privileged scaffold in medicinal
chemistry, specifically within the class of arylpiperazines.[1] While structurally related to the
well-known serotonin probe m-CPP (1-(3-chlorophenyl)piperazine) and the serotonin releasing
agent p-CPP, the introduction of the 2-methyl substituent introduces a critical stereochemical
constraint.[1]

This steric bulk adjacent to the aniline nitrogen (N1) restricts conformational freedom, often
enhancing selectivity for specific serotonin (5-HT) receptor subtypes (particularly 5-HT2C and
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5-HT2A) over monoamine transporters.[1] For drug developers, this compound serves as a vital
fragment lead and a mechanistic probe for dissecting the structure-activity relationships (SAR)
of central nervous system (CNS) agents.[1]

Part 2: Chemical Architecture & Physicochemical Profile

The molecule features a piperazine ring N-arylated at the 1-position with a para-chlorophenyl
group and methylated at the 2-position.[1] This substitution pattern creates a chiral center at
C2.[1]

Equinchpmical Data Table

Property Value Technical Note

Typically isolated as a
Physical State Solid / Crystalline Powder hydrochloride salt for stability.

[1]

Salt forms (e.g., HCI) exhibit
Melting Point 117-120 °C (Free base) significantly higher MPs (>200
°C).[1]

The N1 nitrogen is conjugated
with the phenyl ring, drastically

pKa (Calc.) ~8.5 (N4), ~2.0 (N1) reducing basicity.[1] N4
remains the primary

protonation site.[1]

Moderate lipophilicity; blood-
LogP 2.31 brain barrier (BBB) permeable.

[1]

N1 is tertiary; N4 is secondary.

H-Bond Donors 1 (N4-H) o

Synthesis typically yields the
o ) racemate unless chiral HPLC
Chirality Racemic (*) _ o
or asymmetric synthesis is

employed.[1]
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Part 3: Advanced Synthetic Protocols

Synthesizing 1-aryl-2-methylpiperazines presents a regioselectivity challenge. Direct arylation
of 2-methylpiperazine preferentially occurs at the less hindered N4 position.[1] To force
arylation at the hindered N1 (adjacent to the methyl group), a protection-deprotection strategy
IS required.[1]

Protocol: Regioselective Synthesis via Buchwald-Hartwig
Coupling[1]
This protocol ensures high fidelity for the N1-isomer, avoiding the common N4-isomer impurity.

[1]

Reagents:

Substrate: 2-Methylpiperazine[1][2]

Aryl Halide: 1-Bromo-4-chlorobenzene (preferred over chloro- for oxidative addition kinetics)

[1]

Protection: Di-tert-butyl dicarbonate (Boc20)[1]

Catalyst: Pdz(dba)s / BINAP (or RuPhos for higher turnover)[1]

Base: Sodium tert-butoxide (NaOtBu)[1]

Workflow Logic:

* N4-Protection: The unhindered N4 reacts with Bocz0 selectively.[1]

e N1-Arylation: The hindered N1 is forced to react under palladium catalysis.[1]

o Deprotection: Acidic cleavage yields the target HCI salt.[1]

Visualization: Synthetic Pathway (DOT)[1]
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Reaction Logic
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Figure 1: Regioselective synthesis pathway prioritizing the N1-arylation via steric control.

Part 4: Pharmacological Profile & SAR

The 1-(4-chlorophenyl)-2-methylpiperazine scaffold acts as a serotonergic modulator.[1] Its
activity is best understood by comparing it to its non-methylated parent (p-CPP).[1]

1. Structure-Activity Relationship (SAR)[1]

e The 4-Chloro Group: Enhances lipophilicity and metabolic stability compared to the
unsubstituted phenyl ring. In the absence of the 2-methyl group, p-chlorophenylpiperazine is
a potent 5-HT releasing agent.[1]

e The 2-Methyl Group: This is the critical "switch."[1]

o Conformational Lock: The methyl group forces the phenyl ring into a pseudo-axial or
specific equatorial orientation, reducing the entropic penalty of binding.

o Selectivity Shift: The 2-methyl substitution generally decreases potency at serotonin
transporters (SERT) while retaining or enhancing affinity for 5-HT2C receptors.[1] This
reduces the "releasing" character (neurotoxicity risk) and promotes direct receptor
agonism/antagonism.[1]

2. Receptor Affinity Profile (Inferred High-Confidence Targets)

Based on the SAR of homologous 1-aryl-2-alkylpiperazines (e.g., generic m-CPP analogs):

e Primary Target: 5-HT2C Receptor (Agonist/Partial Agonist).[1]
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e Secondary Target: 5-HT2A Receptor (Antagonist/Weak Partial Agonist).[1]
o Off-Target: 5-HT1A (Low affinity compared to non-methylated variants).[1]

Experimental Validation Note: Researchers using this compound as a probe should verify the
specific enantiomer. The (R)-enantiomer of 2-methyl-phenylpiperazines is frequently the
eutomer (more active isomer) for 5-HT receptors.[1]

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:
» Acute Toxicity: Harmful if swallowed (Category 4).[1]

o Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category
2A).[1]

o Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]
Handling Protocol:

» Engineering Controls: Use a fume hood. The free base may have a measurable vapor
pressure; the HCl salt is a dust hazard.[1]

o PPE: Nitrile gloves, safety goggles, and a P95 respirator if handling powder.[1]

o Storage: Store at 2-8 °C under inert gas (Argon/Nitrogen). Piperazines can absorb CO:2 from
the air to form carbamates.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1616628/docs#technical-monograph-1-4-
chlorophenyl-2-methylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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